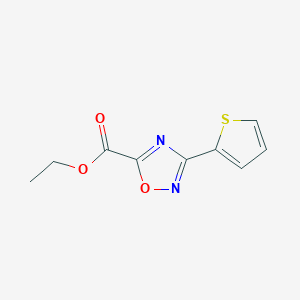

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of Ethyl 3-(2-thienyl)propenoate . This compound has a molecular formula of C9H10O2S, an average mass of 182.240 Da, and a Monoisotopic mass of 182.040146 Da .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate” were not found, related compounds such as Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate can be achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate .Physical And Chemical Properties Analysis

For the related compound Ethyl 3-(2-thienyl)propenoate, it has a density of 1.2±0.1 g/cm3, a boiling point of 276.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Biocatalysis and Asymmetric Synthesis

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate: (ETOC) has been investigated for its potential as a biocatalyst. Specifically, it interacts with alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. ADHs exhibit high stereoselectivity under mild conditions, making them valuable tools for asymmetric synthesis. Researchers have explored ETOC’s role in dynamic kinetic resolution of racemic substrates and the preparation of enantiomerically pure chemicals .

Chalcone Derivatives for Anti-Inflammatory Activity

Chalcones are a class of compounds with diverse pharmacological properties. ETOC serves as a precursor for chalcone derivatives. For instance:

- SGCH 19 (1-(7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(2-furyl)-2-propen-1-one) and SGCH 20 (1-(7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(2-thienyl)-2-propen-1-one) exhibit potent anti-inflammatory activity. These compounds, containing fluoride or chloride groups, may surpass reference drugs like indomethacin and ibuprofen in efficacy .

Biotransformation and Semi-Preparative Scale Synthesis

ETOC can be synthesized chemically and then converted to related compounds using biotransformation methods. For example:

- Similarly, 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-propan-1-one (4) is obtained from 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one (3) on a semi-preparative scale .

Materials Science and Organic Electronics

Due to its conjugated system and electron-rich thiophene moiety, ETOC can be incorporated into organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its semiconducting properties make it an interesting candidate for next-generation materials.

Propiedades

IUPAC Name |

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIAJRCLMUKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)